molecular formula C10H16O B14035435 Spiro[3.5]nonane-7-carbaldehyde

Spiro[3.5]nonane-7-carbaldehyde

Cat. No.: B14035435
M. Wt: 152.23 g/mol
InChI Key: GZEIYVYEUCNPLX-UHFFFAOYSA-N
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Description

Spiro[35]nonane-7-carbaldehyde is an organic compound characterized by a spirocyclic structure, where two rings share a single common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonane-7-carbaldehyde typically involves radical chemistry. One common method includes the use of hydrogen atom transfer (HAT) processes initiated by radicals such as C(sp3)-, C(sp2)-, O-, or N-radicals. These processes are effective for the selective functionalization of unactivated C(sp3)–H bonds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of radical chemistry and hydrogen atom transfer can be scaled up for industrial applications, ensuring efficient and selective synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The spirocyclic structure allows for various substitution reactions at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Spiro[3.5]nonane-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-7-carbaldehyde involves its interaction with molecular targets through its aldehyde group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The spirocyclic structure also contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-7-carbaldehyde
  • Spiro[5.5]undecane-7-carbaldehyde
  • Spiro[3.4]octane-7-carbaldehyde

Uniqueness

Spiro[3.5]nonane-7-carbaldehyde is unique due to its specific ring size and the position of the aldehyde group.

Properties

IUPAC Name

spiro[3.5]nonane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEIYVYEUCNPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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